2,2,6,6-tetramethylthian-4-one
Overview
Description
Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one is a chemical compound with the molecular formula C9H16OS and a molecular weight of 172.288 . It is also known by its CAS Registry Number: 22842-41-7 .
Synthesis Analysis
The synthesis of Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one has been studied over the last 7 years . It is commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis
The molecular structure of Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one can be represented by the IUPAC Standard InChI: InChI=1S/C9H16OS/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 .Chemical Reactions Analysis
Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters .Physical and Chemical Properties Analysis
The physical and chemical properties of Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one include a melting point of 60-64 °C (lit.) . It is available in the form of crystals .Scientific Research Applications
Synthesis and Reagent Preparation
Tetrahydro-4H-thiopyran-4-one is effectively synthesized by treating dimethyl 3,3′-thiobispropanoate, yielding over 75% yield. This compound is instrumental in the preparation of thiopyran-containing compounds, highlighting its utility in organic synthesis (Ward et al., 2007).
Surface Chemistry
In the field of surface chemistry, single-component and mixed self-assembled monolayers (SAMs) of tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) on Au(111) substrates have been prepared. These SAMs are studied for their stability and molecular packing patterns, demonstrating the compound's relevance in nano-scale surface engineering (Dabirian et al., 2005).
Organic Synthesis
Tetrahydro-4H-thiopyran-4-one is used in various organic synthesis reactions. For instance, its reaction with sulfuryl chloride produces a range of compounds like dihydrothiopyranone, which are precursors for several pyrylium dyes (Allan et al., 1977). Additionally, it plays a key role in the synthesis of polypropionates, a class of organic compounds with various applications, including drug development (Ward et al., 2000).
Novel Compounds Creation
The compound facilitates the synthesis of novel dicyanoanilines, a group of organic compounds, demonstrating the versatility of tetrahydro-4H-thiopyran-4-one in creating new chemical entities (Abaee et al., 2016).
Electrochemical Studies
Electrochemical reduction of tetraactivated 4H-thiopyrans, including tetrahydro-4H-thiopyran-4-one, leads to diastereoisomers of dihydrothiopyrans. This study is significant in understanding the electrochemical behavior of thiopyran derivatives (Rondeau et al., 1996).
Photochemistry
The compound's photoisomerization kinetics have been studied, revealing insights into the behavior of tetrasubstituted 2,4,4,6-tetraaryl-4H-thiopyrans under UV light, which is crucial for applications in photochemistry (Taghizadeh & Pirelahi, 2001).
Properties
IUPAC Name |
2,2,6,6-tetramethylthian-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OS/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAPIUWHWGPGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(S1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177390 | |
Record name | Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22842-41-7 | |
Record name | Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022842417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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